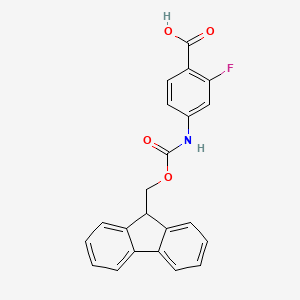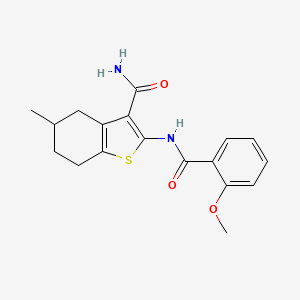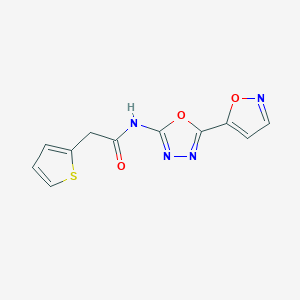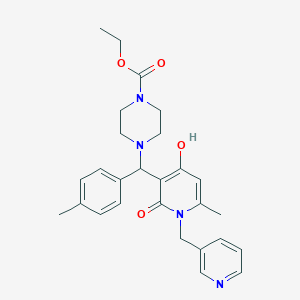![molecular formula C15H12Cl2O3 B2425324 4-[(3,4-二氯苄基)氧基]苯甲酸甲酯 CAS No. 84404-04-6](/img/structure/B2425324.png)
4-[(3,4-二氯苄基)氧基]苯甲酸甲酯
描述
Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate is an organic compound with the molecular formula C15H12Cl2O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3,4-dichlorobenzyl ether moiety. This compound is often used in various chemical research and industrial applications due to its unique chemical properties .
科学研究应用
Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
准备方法
The synthesis of Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the reaction with 3,4-dichlorobenzyl chloride. The reaction conditions often include the use of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Synthetic Route:
-
Esterification:
- Reactants: 4-hydroxybenzoic acid, methanol
- Catalyst: Sulfuric acid
- Conditions: Reflux
- Product: Methyl 4-hydroxybenzoate
-
Etherification:
- Reactants: Methyl 4-hydroxybenzoate, 3,4-dichlorobenzyl chloride
- Base: Potassium carbonate
- Solvent: Acetone
- Conditions: Reflux
- Product: Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反应分析
Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: 4-[(3,4-dichlorobenzyl)oxy]benzoic acid
Reduction: 4-[(3,4-dichlorobenzyl)oxy]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
作用机制
The mechanism of action of Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dichlorobenzyl group can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to its observed effects .
相似化合物的比较
Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate can be compared with similar compounds such as:
- Methyl 4-[(2,4-dichlorobenzyl)oxy]benzoate
- Methyl 4-[(3,5-dichlorobenzyl)oxy]benzoate
- Methyl 4-[(3,4-difluorobenzyl)oxy]benzoate
Uniqueness:
- The presence of the 3,4-dichlorobenzyl group provides unique steric and electronic properties, influencing its reactivity and interaction with biological targets.
- The specific positioning of chlorine atoms in the benzyl group can affect the compound’s chemical behavior and biological activity .
属性
IUPAC Name |
methyl 4-[(3,4-dichlorophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)11-3-5-12(6-4-11)20-9-10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCCBUCCCONRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2425243.png)
![N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide](/img/structure/B2425244.png)
![3-nitro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2425247.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2425253.png)



![2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2425260.png)

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2425262.png)
![(4-Aminopiperidin-1-yl)[2-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2425263.png)
